6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a thioxo group at the 2-position and a 3-methylphenoxyethyl group at the 5-position of the pyrimidine ring
Preparation Methods
The synthesis of 6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting this enzyme, the compound disrupts the folate pathway, leading to a decrease in nucleotide synthesis and ultimately inhibiting the growth and reproduction of certain microorganisms .
Comparison with Similar Compounds
Similar compounds include:
- **2-imino-6-methyl-2,3-dihydro-1H
6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one: Lacks the phenoxyethyl group, making it less lipophilic and potentially less effective as an inhibitor.
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-3-5-11(8-9)18-7-6-12-10(2)15-14(19)16-13(12)17/h3-5,8H,6-7H2,1-2H3,(H2,15,16,17,19) |
InChI Key |
HMOLOKMFJKYSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2=C(NC(=S)NC2=O)C |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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